molecular formula C11H13NO2Si B081804 N-Trimethylsilylphthalimide CAS No. 10416-67-8

N-Trimethylsilylphthalimide

Cat. No. B081804
CAS RN: 10416-67-8
M. Wt: 219.31 g/mol
InChI Key: ZRAPHEBMDYQXKR-UHFFFAOYSA-N
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Patent
US04007202

Procedure details

250 g (1.7 moles) of phthalimide were suspended in 2.75 liter of acetonitrile and after 250 ml (1.8 moles) of triethylamine were added, the mixture was heated to gentle reflux 250 ml (1.97 moles) of trimethylchlorosilane were added in 10 minutes and the reaction mixture was then concentrated to a thick paste. 2.5 liter of light petroleum (80°-110° C) were added, the triethylammonium hydrochloride was filtered off and washed with 500 ml of light petroleum. The filtrate and washings were combined and concentrated until crystallization started. After cooling in the refrigerator for several hours, N-trimethylsilylphthalimide was isolated by filtration, washed with a small portion of light petroleum (40°-60° C) and dried in vacuo. The compound was further purified by recrystallization from ligroin (80°-100° C).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
2.75 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C(N(CC)CC)C.[CH3:19][Si:20]([CH3:23])([CH3:22])Cl>C(#N)C>[CH3:19][Si:20]([CH3:23])([CH3:22])[N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Four
Name
Quantity
2.75 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
were added in 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was then concentrated to a thick paste
ADDITION
Type
ADDITION
Details
2.5 liter of light petroleum (80°-110° C) were added
FILTRATION
Type
FILTRATION
Details
the triethylammonium hydrochloride was filtered off
WASH
Type
WASH
Details
washed with 500 ml of light petroleum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until crystallization
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in the refrigerator for several hours

Outcomes

Product
Name
Type
product
Smiles
C[Si](N1C(C=2C(C1=O)=CC=CC2)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.